2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) is a synthetic organic compound characterized by the presence of two nitrofuran groups linked by a dichloroethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) typically involves the reaction of 2-nitrofuran with a dichloroethene derivative under specific conditions. One common method involves the use of a copper-catalyzed olefination reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) undergoes various chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitrofuran groups can yield amino derivatives.
Substitution: The dichloroethene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) involves its interaction with specific molecular targets. The nitrofuran groups can interact with biological molecules, leading to the inhibition of certain enzymes or pathways. The dichloroethene bridge may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2,6-dinitrophenol): Similar structure but with dinitrophenol groups instead of nitrofuran groups.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Contains a dichloroethene bridge but with chlorophenyl groups.
Uniqueness
5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) is unique due to the presence of nitrofuran groups, which impart distinct chemical and biological properties
Properties
CAS No. |
5397-74-0 |
---|---|
Molecular Formula |
C10H4Cl2N2O6 |
Molecular Weight |
319.05 g/mol |
IUPAC Name |
2-[2,2-dichloro-1-(5-nitrofuran-2-yl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C10H4Cl2N2O6/c11-10(12)9(5-1-3-7(19-5)13(15)16)6-2-4-8(20-6)14(17)18/h1-4H |
InChI Key |
SMWYXSPWUJLESN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=C(Cl)Cl)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.